Magnesium, bromo-4-pentenyl-

Descripción general

Descripción

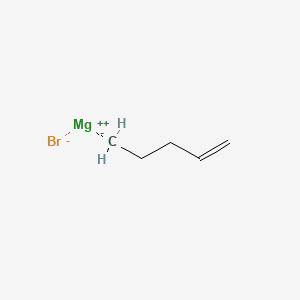

Magnesium, bromo-4-pentenyl- is an organometallic compound with the molecular formula C5H9BrMgThis compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium, bromo-4-pentenyl- is typically prepared through the reaction of 4-bromo-1-pentene with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of magnesium, bromo-4-pentenyl- follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Nucleophilic Addition to Carbonyl Compounds

4-Pentenylmagnesium bromide acts as a strong nucleophile, attacking electrophilic carbonyl groups (aldehydes, ketones, esters) to form alcohols after acidic workup. The mechanism involves:

-

Nucleophilic attack : The carbanion from the Grignard reagent adds to the carbonyl carbon.

-

Protonation : The intermediate alkoxide is protonated to yield the alcohol .

Example : Reaction with benzaldehyde produces 5-phenyl-1-pentanol .

| Substrate | Product | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|

| Benzaldehyde | 5-Phenyl-1-pentanol | 71 | 99:1 |

| Acetophenone | 2-Methyl-1-phenyl-1-pentanol | 68 | N/A |

Transmetallation Reactions

This reagent undergoes transmetallation with transition metals, enabling cross-coupling and functionalization:

-

Copper-mediated acylations : Transmetallation with CuCN·2LiCl followed by reaction with benzoyl chloride yields ketones (e.g., 4-pentenyl phenyl ketone, 75% yield) .

-

Zinc exchange : Forms organozinc intermediates for Negishi-type couplings .

Key Data :

Halogen/Magnesium Exchange

The bromine atom in 4-pentenylmagnesium bromide participates in halogen-exchange reactions, facilitated by additives like LiCl:

Mechanism :

-

Radical pathway : Exchange occurs via single-electron transfer (SET), forming a magnesium-bromine intermediate .

-

Catalysis by LiCl : Accelerates exchange kinetics by stabilizing transition states .

| Reaction System | Conversion (%) | Time (Days) |

|---|---|---|

| i-PrMgCl (without LiCl) | 17 | 5 |

| i-PrMgCl·LiCl | 84 | 3 |

Radical-Based Reactions

The reagent participates in radical pathways during exchange processes:

-

Iodine/magnesium exchange : Reacts with iodides (e.g., 1-iodo-4-pentene) to form di(4-pentenyl)magnesium, enabling further functionalization .

-

Polymerization initiator : Generates carbon-centered radicals for controlled polymer synthesis .

Catalytic and Kinetic Insights

Promoting effects of magnesium :

-

Electron transfer : Magnesium donates electrons to adjacent metal centers (e.g., Zn), enhancing nucleophilicity .

-

Reaction rate : Follows diffusion-controlled kinetics, with rates proportional to the square root of rotational speed in stirred systems .

Table : Energy differences in catalytic systems

| Catalyst | ΔE (eV) |

|---|---|

| MgCl₂ | 9.64 |

| ZnCl₂ | 9.32 |

| Mg/ZnCl₂ | 9.49 |

Comparative Reactivity with Analogues

4-Pentenylmagnesium bromide exhibits distinct reactivity compared to related Grignard reagents:

| Compound | Unique Feature | Reactivity Profile |

|---|---|---|

| 4-Methyl-3-pentenyl MgBr | Methyl substituent enhances steric bulk | Reduced electrophile access |

| Phenylmagnesium bromide | Aromatic system stabilizes carbanion | Higher thermal stability |

Aplicaciones Científicas De Investigación

Magnesium, bromo-4-pentenyl- is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

Organic Synthesis: Used in the total synthesis of complex natural products and pharmaceuticals.

Material Science: Employed in the synthesis of polymers and advanced materials.

Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

Mecanismo De Acción

The mechanism of action of magnesium, bromo-4-pentenyl- involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The presence of magnesium stabilizes the negative charge on the carbon atom, facilitating these reactions .

Comparación Con Compuestos Similares

Magnesium, bromo-4-pentenyl- can be compared with other Grignard reagents such as:

Phenylmagnesium Bromide: Used for the formation of aromatic carbon-carbon bonds.

Vinylmagnesium Bromide: Utilized in the synthesis of alkenes.

Allylmagnesium Bromide: Employed in the formation of allylic alcohols

Each of these compounds has unique reactivity and applications, but magnesium, bromo-4-pentenyl- is particularly valuable for its ability to form carbon-carbon bonds with alkenes, making it a versatile reagent in organic synthesis .

Actividad Biológica

Magnesium, bromo-4-pentenyl- is a compound that has garnered interest in the field of organic chemistry and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Magnesium, bromo-4-pentenyl- (C6H11BrMg) is a Grignard reagent, which is a type of organomagnesium compound. Grignard reagents are known for their reactivity with various electrophiles, making them valuable in synthetic organic chemistry. The structure of this compound includes a bromine atom attached to a 4-pentenyl group, which contributes to its unique reactivity profile.

The biological activity of magnesium, bromo-4-pentenyl- primarily stems from its interaction with biological molecules through nucleophilic addition reactions. The reactivity of Grignard reagents allows them to engage with carbonyl compounds and imines, leading to the formation of alcohols and amines, respectively . This property is particularly useful in synthesizing biologically active compounds.

Enzyme Inhibition

Research indicates that magnesium, bromo-4-pentenyl- may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that related compounds can inhibit phospholipase A2 (PLA2), an enzyme involved in the release of arachidonic acid from phospholipids. This inhibition can affect eicosanoid biosynthesis, which is crucial in inflammatory responses and other physiological processes .

Case Studies

- Phospholipase A2 Inhibition : A study demonstrated that certain terpenoids similar to magnesium, bromo-4-pentenyl-, inhibited PLA2 activity in human synovial fluid. This inhibition correlated with the progression of rheumatoid arthritis, suggesting a potential therapeutic application for managing inflammation .

- Synthesis of Bioactive Compounds : Research utilizing magnesium-based Grignard reagents has shown success in synthesizing complex bioactive molecules. For instance, reactions involving magnesium, bromo-4-pentenyl- can lead to the formation of compounds with known biological activities, highlighting its utility in drug discovery .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

magnesium;pent-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMGRBFYUPMCMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34164-50-6 | |

| Record name | 34164-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.